molecular formula C20H17N3O4 B2849728 N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927145-36-6

N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2849728
CAS No.: 927145-36-6
M. Wt: 363.373
InChI Key: TZKPNLDERUPIHG-UHFFFAOYSA-N
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Description

N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis techniques for pyrazole derivatives involve various chemical reactions, offering insights into structural characterization and potential applications in material science and bioactive compound development. For instance, synthesis methods include reactions with chalcones and hydrazine, highlighting the versatility of pyrazole-based compounds in chemical synthesis (Saravanan et al., 2010).

Biological Activity

  • Pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. These activities are attributed to the structural features of the compounds, offering potential applications in developing new therapeutic agents. For example, compounds with pyrazole and furan moieties have been studied for their antimicrobial properties against various bacterial strains, indicating the potential for use in antimicrobial agent development (Rani et al., 2015).

Antioxidant Properties

  • The antioxidant activity of pyrazole-acetamide derivatives has been explored, demonstrating the potential of these compounds in oxidative stress-related applications. Such properties are beneficial in researching conditions caused by oxidative damage and in developing compounds with antioxidant capabilities (Prabakaran et al., 2021).

Properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13(24)21-15-8-6-14(7-9-15)16-12-17(18-4-2-10-26-18)23(22-16)20(25)19-5-3-11-27-19/h2-11,17H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPNLDERUPIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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